4,5-Difluor-2-(Methoxycarbonyl)phenylboronsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

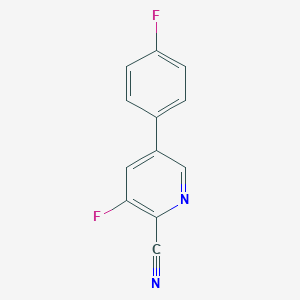

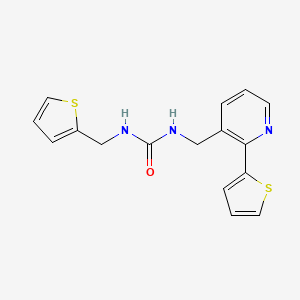

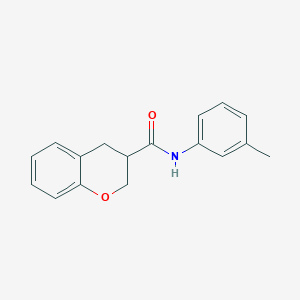

“4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid” is a chemical compound with the molecular formula C8H7BF2O4 . It is stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura cross-coupling reactions . This type of reaction is commonly used to form carbon-carbon bonds and is often used in the synthesis of biphenyl derivatives .

Molecular Structure Analysis

The molecular structure of “4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid” consists of a phenyl ring substituted with two fluorine atoms, a methoxycarbonyl group, and a boronic acid group . The molecular weight of the compound is 215.95 g/mol .

Chemical Reactions Analysis

As a boronic acid, “4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid” can participate in various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . This reaction is often used in the synthesis of biphenyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid” include a molecular weight of 215.95 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . The topological polar surface area is 66.8 Ų .

Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kupplung

Diese Verbindung wird als Reagenz in der Suzuki–Miyaura (SM)-Kupplung verwendet . Die SM-Kupplung ist eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Ihr Erfolg beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoboranreagenz .

Organische Synthese

“4,5-Difluor-2-(Methoxycarbonyl)phenylboronsäure” wird in der organischen Synthese verwendet . Sie wird als Reagenz zur Synthese verschiedener organischer Verbindungen verwendet .

Ligandenlose aerobe Fluoroalkylierung

Diese Verbindung wird als Reagenz für die ligandenlose aerobe Fluoroalkylierung von Arylboronsäuren mit Fluoroalkyljodiden verwendet .

Eintopf-ipso-Nitrierung

Sie wird als Reagenz für die Eintopf-ipso-Nitrierung von Arylboronsäuren verwendet .

Kupferkatalysierte Nitrierung

Diese Verbindung wird in der kupferkatalysierten Nitrierung verwendet .

Tandem-artige Pd (II)-katalysierte oxidative Heck-Reaktion

Sie wird als Reagenz für tandem-artige Pd (II)-katalysierte oxidative Heck-Reaktionen verwendet .

Safety and Hazards

Wirkmechanismus

Target of Action

Boronic acids, including 4,5-difluoro-2-(methoxycarbonyl)phenylboronic acid, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium, a transition metal catalyst . The palladium, having undergone oxidative addition with an electrophilic organic group, accepts the boronic acid group .

Biochemical Pathways

The biochemical pathways affected by 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid are primarily those involved in carbon-carbon bond formation . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a widely-used method for forming carbon-carbon bonds . The downstream effects of this reaction can vary widely depending on the specific compounds involved in the reaction .

Pharmacokinetics

It’s important to note that the susceptibility of boronic acids to hydrolysis can be influenced by factors such as ph . This could potentially impact the bioavailability of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid.

Result of Action

The molecular and cellular effects of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the primary result is the formation of a new carbon-carbon bond .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid. For instance, the rate of hydrolysis of boronic acids, including 4,5-Difluoro-2-(methoxycarbonyl)phenylboronic acid, can be significantly accelerated at physiological pH . This could potentially impact the compound’s stability and efficacy in biological environments.

Eigenschaften

IUPAC Name |

(4,5-difluoro-2-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-6(10)7(11)3-5(4)9(13)14/h2-3,13-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBKLXXNCMSJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C(=O)OC)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)

![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2554318.png)